4-(2-Amino-2-methylpropyl)phenol
Overview
Description
4-(2-Amino-2-methylpropyl)phenol is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is also known by other names such as 4-(2-Amino-2,2-dimethylethyl)phenol and 4-(2-Methyl-2-Aminopropyl)phenol . This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It has been shown to inhibit the uptake of amines by the brain , suggesting that it may interact with amine transporters or receptors in the nervous system.
Mode of Action
Given its inhibitory effect on amine uptake in the brain , it may bind to or modulate the function of amine transporters, thereby altering neurotransmitter levels and neuronal signaling.
Pharmacokinetics
Its solubility in water, ethanol, and acetone suggests that it may have good bioavailability and could be distributed throughout the body following absorption.
Result of Action
Its ability to inhibit amine uptake in the brain could potentially alter neuronal signaling and impact behaviors or physiological processes regulated by neurotransmitters.
Preparation Methods
The synthesis of 4-(2-Amino-2-methylpropyl)phenol can be achieved through several routes. One common method involves the Friedel-Crafts alkylation of phenol with dimethyl-aminoethylchloride . This reaction typically requires an acid catalyst such as aluminum chloride (AlCl3) and is conducted under controlled conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
4-(2-Amino-2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like alkyl halides or acyl chlorides .
Scientific Research Applications
4-(2-Amino-2-methylpropyl)phenol has several scientific research applications:
Allosteric Modifiers of Hemoglobin: Research has shown that compounds structurally related to this compound can act as allosteric modifiers of hemoglobin, potentially increasing oxygen supply in clinical and biological settings.
Antimicrobial and Antidiabetic Activities: Derivatives of this compound have exhibited broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase, suggesting potential antidiabetic properties.
Antioxidative and Antiproliferative Effects:
Cell Wall Inhibition: Some structurally related compounds have shown antimicrobial activity against gram-positive bacteria and fungi by inhibiting the synthesis of cell wall mucopeptides.
Comparison with Similar Compounds
4-(2-Amino-2-methylpropyl)phenol can be compared with other similar compounds such as:
Tyramine hydrochloride: Similar in structure but differs in its biological activity and applications.
p-Methoxymethamphetamine: Shares structural similarities but has different pharmacological effects.
N-Methyltyramine: Another structurally related compound with distinct biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects.
Properties
IUPAC Name |
4-(2-amino-2-methylpropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,11)7-8-3-5-9(12)6-4-8/h3-6,12H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFAEBUKXCRWHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965977 | |
Record name | 4-(2-Amino-2-methylpropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51706-55-9 | |
Record name | 4-Hydroxyphentermine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051706559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Amino-2-methylpropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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